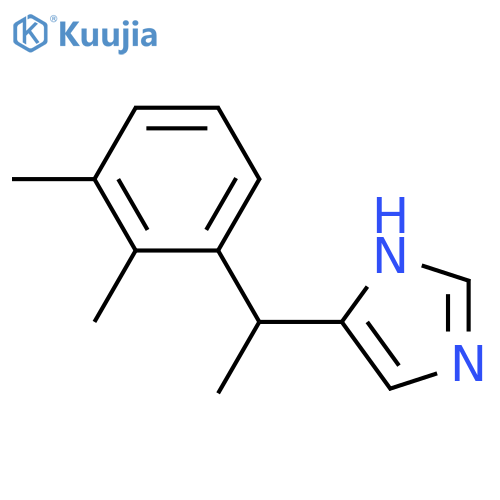

A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist

,

Journal of the Iranian Chemical Society,

2017,

14(8),

1735-1739